N-[3-(morpholine-4-carbonyl)pyrazolo[1,5-a]pyridin-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(morpholine-4-carbonyl)pyrazolo[1,5-a]pyridin-5-yl]acetamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(morpholine-4-carbonyl)pyrazolo[1,5-a]pyridin-5-yl]acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-aminopyrazoles with β-enaminone derivatives, followed by cyclocondensation to form the pyrazolo[1,5-a]pyridine core . The reaction conditions often include the use of catalysts such as FeCl3 and polyvinyl pyrrolidine (PVP) to accelerate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to enhance the efficiency and yield of the reaction . Additionally, continuous flow reactors can be employed to ensure consistent production and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(morpholine-4-carbonyl)pyrazolo[1,5-a]pyridin-5-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[3-(morpholine-4-carbonyl)pyrazolo[1,5-a]pyridin-5-yl]acetamide has been studied for various scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(morpholine-4-carbonyl)pyrazolo[1,5-a]pyridin-5-yl]acetamide involves its interaction with specific molecular targets. For instance, it has been reported to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of pyrazole derivatives with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its enzyme inhibitory properties.
Uniqueness
N-[3-(morpholine-4-carbonyl)pyrazolo[1,5-a]pyridin-5-yl]acetamide stands out due to its specific structural features and the presence of the morpholine-4-carbonyl group, which enhances its biological activity and specificity .
Properties
IUPAC Name |
N-[3-(morpholine-4-carbonyl)pyrazolo[1,5-a]pyridin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-10(19)16-11-2-3-18-13(8-11)12(9-15-18)14(20)17-4-6-21-7-5-17/h2-3,8-9H,4-7H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTFXOWBMOCWCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=NN2C=C1)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.